molecular formula C4H6S2 B14256147 Trithiacyclohexene CAS No. 210237-55-1

Trithiacyclohexene

Cat. No.: B14256147
CAS No.: 210237-55-1
M. Wt: 118.2 g/mol
InChI Key: KRXAVBPUAIKSFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trithiacyclohexene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium sulfide in an aqueous medium. The reaction proceeds as follows:

ClCH2CH2CH2Cl+Na2S(CH2S)3+2NaCl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{Na}_2\text{S} \rightarrow (\text{CH}_2\text{S})_3 + 2\text{NaCl} ClCH2​CH2​CH2​Cl+Na2​S→(CH2​S)3​+2NaCl

This method typically requires refluxing the reactants in water for several hours to achieve a good yield of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Trithiacyclohexene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkylated or acylated this compound derivatives.

Scientific Research Applications

Trithiacyclohexene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trithiacyclohexene involves its ability to interact with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and the chemical environment in which this compound is used.

Comparison with Similar Compounds

    1,2,3-Trithiacyclohexane: Another sulfur-containing heterocycle with a similar ring structure but different substitution pattern.

    Tetrahydrothiophene: A five-membered sulfur-containing ring compound with different chemical properties.

Properties

CAS No.

210237-55-1

Molecular Formula

C4H6S2

Molecular Weight

118.2 g/mol

IUPAC Name

3,4-dihydrodithiine

InChI

InChI=1S/C4H6S2/c1-2-4-6-5-3-1/h1,3H,2,4H2

InChI Key

KRXAVBPUAIKSFF-UHFFFAOYSA-N

Canonical SMILES

C1CSSC=C1

Origin of Product

United States

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